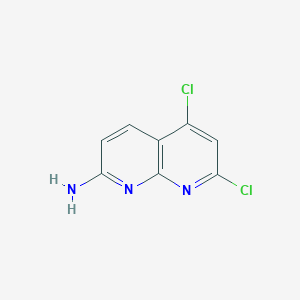

5,7-Dichloro-1,8-naphthyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

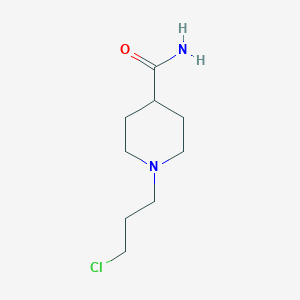

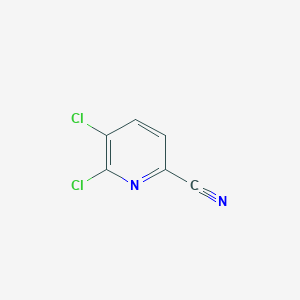

5,7-Dichloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H5Cl2N3. It has a molecular weight of 214.05 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2–8 °C .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 5,7-Dichloro-1,8-naphthyridin-2-amine, has been a subject of interest in recent years . The synthesis often relies on efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Molecular Structure Analysis

The InChI code for 5,7-Dichloro-1,8-naphthyridin-2-amine is 1S/C8H5Cl2N3/c9-5-3-6 (10)12-8-4 (5)1-2-7 (11)13-8/h1-3H, (H2,11,12,13) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

5,7-Dichloro-1,8-naphthyridin-2-amine has a melting point of 213-216 °C and a predicted boiling point of 364.7±37.0 °C. It has a predicted density of 1.571±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Supramolecular Architectures

Studies have elucidated the role of 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives in forming hydrogen-bonded supramolecular structures. These compounds interact with acidic compounds to form organic salts and multicomponent crystals, showcasing the impact of weak and strong hydrogen bonding in crystal packing. The research demonstrates the synthesis of anhydrous and hydrated crystals with various acids, highlighting the structural diversity achieved through solution-based techniques and slow evaporation methods (Jin et al., 2010). Further studies expanded on this by creating eleven supramolecular adducts, underlining the significant role of classical hydrogen bonds and other non-covalent interactions in forming 2D/3D structures (Dong et al., 2017).

Organic Synthesis and Functionalization

Research into the functionalization of 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives has led to the development of novel compounds with potential applications in material science and sensing technologies. One study focused on synthesizing derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties, exploring their anion recognition abilities, particularly for fluoride ions. This work not only showcases the synthetic versatility of these derivatives but also their potential in environmental monitoring and analytical chemistry (Chahal et al., 2018).

Anion Sensing

The derivatives of 5,7-dimethyl-1,8-naphthyridine-2-amine have been explored for their anion recognition properties, particularly towards fluoride ions. The specific interaction between these derivatives and fluoride ions, leading to spectroscopic and colorimetric changes, highlights their potential as sensors. This application is of particular interest in environmental and health-related fields, where the detection of specific anions is crucial (Chahal et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

5,7-dichloro-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8/h1-3H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAYOFOFEATUKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444372 |

Source

|

| Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-1,8-naphthyridin-2-amine | |

CAS RN |

131998-24-8 |

Source

|

| Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)